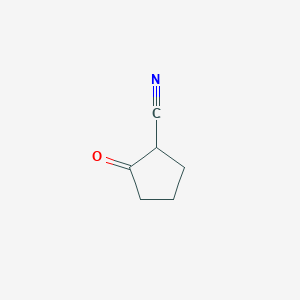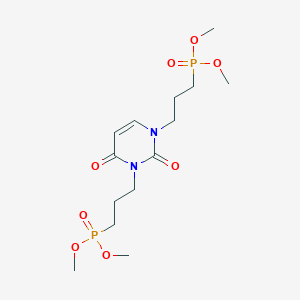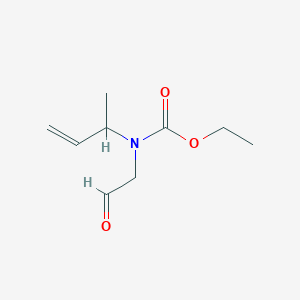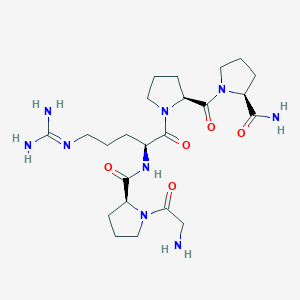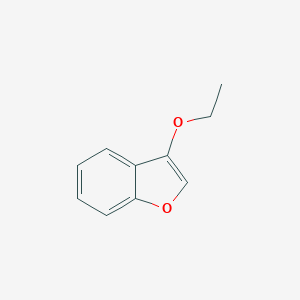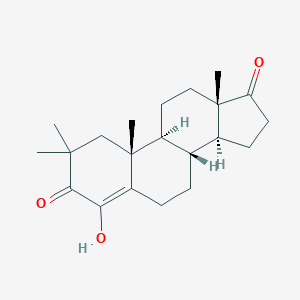
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione, commonly known as ATD, is a steroidal aromatase inhibitor. It is a potent anti-estrogenic compound that has gained attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
ATD exerts its anti-estrogenic effects by inhibiting the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, ATD reduces the levels of estrogen in the body. This mechanism of action makes ATD a potent anti-estrogenic compound.
Biochemical and Physiological Effects:
ATD has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of testosterone in the body. Furthermore, it has been shown to reduce the levels of estrogen in the body. ATD has also been shown to have anti-inflammatory effects. These effects make ATD a potential candidate for the development of new drugs for the treatment of various disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ATD has several advantages for lab experiments. It is a potent anti-estrogenic compound that can be used to investigate the role of estrogen in various physiological processes. Furthermore, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the development of new drugs. However, ATD also has some limitations for lab experiments. It is a steroidal compound that may have off-target effects. Furthermore, it may have different effects in different cell types.
Zukünftige Richtungen
There are several future directions for the research on ATD. One potential direction is the development of new drugs for the treatment of estrogen-related disorders. ATD has been shown to have anti-inflammatory effects, which make it a potential candidate for the development of new drugs. Another potential direction is the investigation of the role of ATD in the regulation of various physiological processes. ATD has been shown to have effects on testosterone and estrogen levels, which may have implications for various physiological processes. Furthermore, the development of new synthesis methods for ATD may lead to the production of higher quality and higher purity product.
Conclusion:
In conclusion, ATD is a potent anti-estrogenic compound that has gained attention in the scientific community due to its potential applications in various research fields. Its synthesis method has been optimized to yield high purity and high-quality product. ATD has been extensively studied for its potential applications in various research fields, and it has been shown to have various biochemical and physiological effects. Although it has some limitations for lab experiments, it has several advantages as well. There are several future directions for the research on ATD, which may lead to the development of new drugs and the investigation of the role of ATD in the regulation of various physiological processes.
Synthesemethoden
The synthesis of ATD involves the conversion of 4-androstene-3,17-dione to ATD through a series of chemical reactions. The process involves the use of various reagents, solvents, and catalysts. The final product is obtained through purification and crystallization. The synthesis method of ATD has been optimized to yield high purity and high-quality product.
Wissenschaftliche Forschungsanwendungen
ATD has been extensively studied for its potential applications in various research fields. It has been used in studies related to breast cancer, osteoporosis, and male infertility. ATD has also been used as a tool to investigate the role of estrogen in the regulation of various physiological processes. Furthermore, it has been used in studies related to the development of new drugs for the treatment of estrogen-related disorders.
Eigenschaften
CAS-Nummer |
132609-68-8 |
|---|---|
Produktname |
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-4-hydroxy-2,2,10,13-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H30O3/c1-19(2)11-21(4)14-9-10-20(3)13(7-8-16(20)22)12(14)5-6-15(21)17(23)18(19)24/h12-14,23H,5-11H2,1-4H3/t12-,13-,14-,20-,21+/m0/s1 |
InChI-Schlüssel |
GASOXWYLNQSLDI-SVYLRGBCSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)C(C[C@]34C)(C)C)O |
SMILES |
CC1(CC2(C3CCC4(C(C3CCC2=C(C1=O)O)CCC4=O)C)C)C |
Kanonische SMILES |
CC1(CC2(C3CCC4(C(C3CCC2=C(C1=O)O)CCC4=O)C)C)C |
Synonyme |
2,2-DHAD 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)


